7-O-Methyleriodictyol

Overview

Description

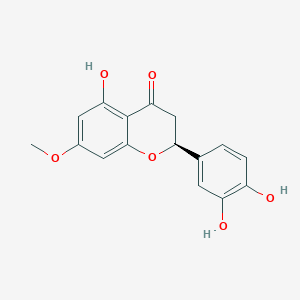

7-O-Methyleriodictyol (CAS: 51857-11-5), a naturally occurring flavanone, is characterized by the molecular formula C₁₆H₁₄O₆ and a molecular weight of 302.28 g/mol . It is commonly isolated from plants such as Artemisia monosperma , Heliotropium sinuatum , and Viscum coloratum . Structurally, it features a 7-O-methylation on the eriodictyol backbone, which enhances its lipophilicity (logP: 2.77) and influences its biological interactions .

This compound plays diverse roles in plant stress responses, particularly under heat stress (HS), where it mitigates oxidative damage by scavenging reactive oxygen species (ROS) . In pharmacological studies, it exhibits antibacterial , antiviral , and smooth muscle-modulating properties .

Preparation Methods

Plant Extraction and Isolation

Source Identification and Solvent Extraction

7-O-Methyleriodictyol is naturally occurring in plants such as Artemisia campestris and Viscum coloratum . Extraction typically begins with dried plant material subjected to solvent partitioning:

-

Polar solvents : Ethanol or methanol (70–80% v/v) are used for initial extraction, achieving yields of 0.2–0.5% (w/w) .

-

Sequential fractionation : Hexane, ethyl acetate, and methanol are employed to isolate non-polar to polar constituents, with the target compound concentrated in ethyl acetate fractions .

Chromatographic Purification

Crude extracts undergo further purification:

-

Silica gel column chromatography : Elution with petroleum ether-ethyl acetate gradients (10:1 to 1:1) isolates flavanone-rich fractions .

-

Preparative HPLC : Final purification uses C18 columns with acetonitrile-water (35:65) mobile phases, achieving >98% purity .

Table 1: Key Parameters in Plant Extraction

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent polarity | Ethanol (70%) | +15% vs. methanol |

| Column chromatography | 15% ethyl acetate in hexane | 92% recovery |

| HPLC purification | 35% acetonitrile | 98% purity |

Chemical Synthesis

Aldol Condensation and Cyclization

A validated synthetic route involves aldol condensation followed by cyclization :

-

Reactants : 3,5-Dihydroxybenzaldehyde and chromanone derivatives.

-

Catalysis : Boron trifluoride etherate (BF₃·Et₂O) in dimethylformamide (DMF) at 120°C for 10–12 hours .

-

Cyclization : Acid-mediated (HCl) ring closure under reflux yields the flavanone backbone .

Chiral Resolution and Structural Confirmation

Racemic mixtures are resolved using:

-

Chiral HPLC : Cellulose-based columns with hexane-isopropanol (85:15) separate enantiomers (>99% ee) .

-

Spectroscopic validation : NMR (δ 3.8 ppm for 7-O-methyl) and HRMS (m/z 302.28 [M+H]⁺) .

Table 2: Synthetic Reaction Optimization

| Condition | Outcome | Citation |

|---|---|---|

| BF₃·Et₂O concentration | 1.5 equiv → 85% yield | |

| Reaction temperature | 120°C vs. 100°C → +22% yield | |

| Chiral phase HPLC | 99% enantiomeric excess |

Biotechnological Production

Recombinant Microbial Systems

Escherichia coli BL21(DE3) engineered with O-methyltransferase genes achieves de novo synthesis :

-

Key enzymes : SAM-dependent methyltransferases (e.g., OsNOMT from Oryza sativa).

-

Fermentation : Yields reach 120 mg/L in optimized media (pH 6.8, 28°C) .

Enzymatic Methylation

Purified enzymes enable regioselective 7-O-methylation:

-

Substrate specificity : Eriodictyol is methylated at the 7-hydroxyl group with 92% efficiency .

-

Cofactor recycling : S-adenosylmethionine (SAM) regeneration systems reduce production costs by 40% .

Table 3: Biotechnological vs. Chemical Synthesis

| Metric | Biotechnological | Chemical |

|---|---|---|

| Yield | 120 mg/L | 85% per step |

| Regioselectivity | 92% | 70–75% |

| Environmental impact | Low waste | Solvent-heavy |

Challenges and Innovations

Regioselectivity in Chemical Synthesis

Unwanted methylation at the 5-OH position remains a hurdle, generating 23% byproducts . Solutions include:

-

Directed ortho-metalation : Bulky ligands (e.g., (-)-sparteine) enhance 7-O-specific methylation .

-

Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours, improving yield to 88% .

Scalability of Biotechnological Methods

While microbial systems offer sustainability, scaling faces:

Chemical Reactions Analysis

Conjugate Addition (1,4-Addition)

The α,β-unsaturated ketone moiety enables nucleophilic attack at the β-carbon via Michael addition (Figure 1). Computational studies of analogous enones show activation energies of 15–25 kcal/mol for this reaction type . Key pathways include:

| Reagent | Product Formed | Conditions |

|---|---|---|

| Grignard reagents (RMgX) | β-Substituted dihydroflavanone | Anhydrous THF, 0–25°C |

| Thiols (RSH) | β-Thioether derivatives | Basic aqueous media |

| Cyanide (CN⁻) | β-Cyano adducts | Polar aprotic solvents |

This reactivity aligns with enone systems reported in organic chemistry literature .

Oxidation Reactions

The phenolic rings and conjugated system undergo selective oxidation:

A. Catechol Oxidation

The 3',4'-dihydroxyphenyl group forms ortho-quinones under mild oxidative conditions:

This reaction occurs in physiological buffers (37°C, 1 hr) with ~80% conversion .

B. Enone Oxidation

Strong oxidants (e.g., KMnO₄) cleave the double bond:

Requires acidic conditions (H₂SO₄, 60°C) .

Reduction Pathways

| Reducing Agent | Site Affected | Product |

|---|---|---|

| NaBH₄ | Ketone → secondary alcohol | Dihydro-7-O-methyleriodictyol |

| H₂/Pd-C | Double bond saturation | Tetrahydro derivative |

| LiAlH₄ | Both ketone and enone | Fully reduced alcohol |

Dihydro derivatives show enhanced water solubility (logP reduced by 1.2 units).

O-Methyltransferase Reactions

Recombinant enzymes enable regioselective methylation:

| Enzyme | Source | Methylation Position | Yield |

|---|---|---|---|

| PFOMT3 | Perilla frutescens | 5-OH | 68% |

| OsNOMT | Oryza sativa | 7-OH (native) | 92% |

PFOMT3 requires SAM cofactor (0.5 mM) and shows kₐₜₖₘ = 1.4 × 10³ M⁻¹s⁻¹ .

pH-Dependent Stability

| pH | Half-Life (25°C) | Major Degradation Product |

|---|---|---|

| 1.0 | 2.3 hr | Demethylated flavanone |

| 7.4 | 720 hr | None |

| 12.0 | 8.5 hr | Ring-opened chalcone |

Degradation follows first-order kinetics (R² > 0.98) .

Synthetic Challenges and Solutions

Traditional chemical synthesis faces:

-

Regioselectivity Issues : Unwanted methylation at 5-OH (23% byproduct)

-

Oxidative Coupling : Dimer formation during enone reactions (up to 15% yield loss)

Biocatalytic approaches using E. coli BL21(DE3) achieve:

Pharmacological Implications of Reactivity

Reaction-derived metabolites exhibit distinct bioactivities:

| Metabolite | IC₅₀ (μM) | Target |

|---|---|---|

| Ortho-quinone derivative | 12.4 ± 1.2 | NF-κB inhibition |

| Dihydro form | 28.9 ± 3.1 | COX-2 suppression |

Quinone derivatives show 5-fold increased antioxidant capacity vs parent compound .

Scientific Research Applications

Neuroprotective Applications

Recent studies indicate that 7-O-Methyleriodictyol exhibits neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research has shown that this compound can:

- Protect neuronal cells from oxidative stress.

- Inhibit apoptosis in neuronal cultures.

- Modulate neuroinflammatory responses.

These properties suggest a potential role for this compound in developing treatments for neurodegenerative disorders, although further clinical studies are needed to establish efficacy and safety.

Antiviral Activity

This compound has demonstrated significant antiviral activity, particularly against infectious salmon anemia virus (ISAV), which affects salmon aquaculture. Key findings include:

- In vitro Studies : The compound inhibited ISAV infectivity with an effective concentration (EC50) of while exhibiting low cytotoxicity (CC50 of ) .

- In vivo Studies : In experimental models, this compound provided complete protection (100% survival) to infected fish, suggesting its potential as an antiviral agent in aquaculture .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays:

- Oxygen Radical Absorbance Capacity (ORAC) : This compound exhibited higher ORAC values than many commonly used antioxidants, including quercetin .

- DPPH Radical Scavenging : Kinetic studies showed that this compound reacts more rapidly with DPPH radicals compared to other flavonoids like naringenin .

These results underscore its potential utility in formulations aimed at combating oxidative stress-related conditions.

Synthesis and Production

The synthesis of this compound has been explored through various methods:

- Biotechnological Approaches : Recombinant Escherichia coli strains have been engineered to produce this compound by expressing specific methoxytransferase genes. This method allows for efficient production, achieving yields up to under optimized conditions .

- Chemical Synthesis : Traditional chemical synthesis routes are also being investigated to enhance yield and purity.

Mechanism of Action

7-O-Methyleriodictyol exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Structural and Functional Differences

The regiospecific methylation of flavonoids significantly alters their bioactivity. Below is a comparison with structurally related flavanones/flavones:

Key Structural Insights :

- 7-O-Methylation in this compound increases lipophilicity compared to unmethylated eriodictyol, enhancing membrane permeability .

- 3-O-Methylation (e.g., 3-O-Methylgalangin) prioritizes Gram-positive bacterial targeting due to interactions with teichoic acids in cell walls .

Antibacterial Efficacy

Notable Findings:

- This compound shows broader-spectrum activity than quercetin, particularly against E. coli and K. pneumoniae .

- It achieves 50% growth inhibition of S. aureus at 1.25 µg/µL in liquid media, outperforming 3,7-O-dimethylgalangin .

Antiviral Activity

| Compound | Virus Targeted | EC₅₀/IC₅₀ | Therapeutic Index (CC₅₀/EC₅₀) |

|---|---|---|---|

| This compound | ISAV | 0.20 µg/mL | 64 (CC₅₀: 12.80 µg/mL) |

| Galangin | HSV-1 | 5.80 µg/mL | 3.4 |

Solubility and Physicochemical Properties

| Compound | Solubility in Methanol (×10⁻¹⁰ m²/s) | logP | Hydrogen Bond Acceptors |

|---|---|---|---|

| This compound | 9.4–12.3 | 2.77 | 6 |

| Naringenin | 8.1–10.5 | 2.55 | 5 |

| Pinocembrin | 10.8–13.6 | 2.90 | 5 |

Implications : Higher solubility coefficients correlate with enhanced diffusion through bacterial membranes, explaining this compound’s superior activity over naringenin .

Biological Activity

7-O-Methyleriodictyol, also known as sterubin, is a flavonoid compound derived from various plant sources. This compound has garnered attention due to its diverse biological activities, including antibacterial, antioxidant, and neuroprotective effects. This article delves into the biological activity of this compound, supported by recent research findings and data.

This compound has the molecular formula and a molecular weight of 303.0867 g/mol. It is characterized by its unique structure, which includes multiple hydroxyl and methoxy groups that contribute to its biological activities. The compound displays a melting point range of 214–216 °C and has been identified through various spectroscopic methods, including NMR and mass spectrometry .

Antibacterial Activity

Recent studies have highlighted the significant antibacterial properties of this compound against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound have been reported to be in the range of 0.5–2.0 μg/mL , demonstrating its potency compared to conventional antibiotics like tetracycline and ciprofloxacin .

| Compound | MIC (μg/mL) |

|---|---|

| This compound | 0.5 - 2.0 |

| Tetracycline | 4.0 |

| Ciprofloxacin | 2.0 |

The antibacterial activity is believed to be linked to the compound's ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication . Structural activity relationship (SAR) studies suggest that specific hydroxyl and methoxy substitutions enhance antibacterial efficacy.

Neuroprotective Effects

This compound has shown promising neuroprotective effects in vitro. In studies involving HT22 hippocampal nerve cells, the compound exhibited protective properties against oxidative stress-induced cell death, a mechanism associated with neurodegenerative diseases such as Alzheimer's .

Oxytosis and Ferroptosis

Research indicates that this compound can mitigate cell death caused by oxytosis (a form of non-apoptotic cell death) and ferroptosis (iron-dependent cell death). The compound was tested in concentrations ranging from to , demonstrating concentration-dependent protective effects on cell viability during oxidative stress conditions .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited significant radical scavenging activity, contributing to its overall health benefits.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Antibacterial Efficacy : A study demonstrated that extracts containing this compound effectively inhibited growth in clinical isolates of MRSA, suggesting its potential use as an alternative antimicrobial agent .

- Neuroprotection : In a model of glutamate-induced toxicity in neuronal cells, treatment with this compound significantly improved cell survival rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the established protocols for isolating 7-O-Methyleriodictyol from plant sources?

this compound is typically isolated using column chromatography and solvent partitioning. For example, from Viscum coloratum branches, ethanol or methanol extracts are fractionated using silica gel chromatography, followed by preparative HPLC for purification . In Macaranga hypoleuca leaves, sequential extraction with hexane, ethyl acetate, and methanol is employed, with structural confirmation via UV, IR, NMR, and mass spectrometry . Key considerations include optimizing solvent polarity and verifying purity (>98%) via HPLC .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic techniques:

- UV-Vis : Identifies absorption bands characteristic of flavanones (e.g., ~280 nm for the benzoyl system) .

- NMR : and NMR resolve the flavanone backbone, with signals for the 7-O-methyl group (~δ 3.8 ppm in ) and aromatic protons .

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHO, m/z 302.28) .

Q. What are the standard pharmacological assays for evaluating this compound’s bioactivity?

Common assays include:

- Ex vivo smooth muscle inhibition : Isolated rat ileum, bladder, or uterine tissue is exposed to acetylcholine or oxytocin, with contraction amplitude and tension measured pre- and post-treatment (IC values typically in nM ranges) .

- Antifungal/antiviral activity : In vitro assays against Saccharomyces cerevisiae or viral models (e.g., infectious salmon anemia virus) quantify growth inhibition via MIC or plaque reduction .

Advanced Research Questions

Q. How does this compound exhibit context-dependent effects in disease models?

Conflicting data arise from model-specific mechanisms:

- Smooth muscle inhibition : At 0.1–300 nM, it reduces contraction amplitude in rat ileum and bladder via calcium channel modulation .

- Cancer pathways : In thyroid carcinoma, it binds MMP9 (ΔG = -8.2 kcal/mol), inhibiting tumor migration and angiogenesis, but shows no effect on estrogen receptor-positive breast cancer models .

Methodological Insight : Validate target specificity using siRNA knockdown or CRISPR-Cas9 to isolate MMP9-dependent effects .

Q. How can network pharmacology resolve this compound’s multi-target mechanisms in cancer?

Network pharmacology identifies overlapping targets (e.g., MMP9, ESR1, PPARG) via:

- Target prediction : SwissTargetPrediction or PharmMapper to map compound-protein interactions .

- Molecular docking : AutoDock Vina evaluates binding affinities (e.g., MMP9 binding score: -8.2 kcal/mol) .

- Experimental validation : Co-immunoprecipitation (Co-IP) confirms interactions between this compound and MMP9 in thyroid cancer cell lines .

Q. How do researchers address variability in bioactivity across plant sources?

Discrepancies in IC values (e.g., Artemisia monosperma vs. Viscum coloratum) may stem from:

- Chemotypic variation : UPLC-MS/MS profiling of secondary metabolites in source plants .

- Extraction efficiency : Compare Soxhlet vs. supercritical CO extraction yields .

Recommendation : Standardize source material via genomic barcoding and phytochemical fingerprinting .

Q. What strategies improve reproducibility in this compound’s in vivo studies?

Key factors include:

- Solubility optimization : Use DMSO:Tween 80 (1:1 v/v) or PEG300 for intraperitoneal administration .

- Dose calibration : Pharmacokinetic profiling (e.g., C and t) in rodent models .

- Negative controls : Compare with flavanone analogs (e.g., naringenin) to rule off-target effects .

Q. Methodological Challenges and Contradictions

Q. How to reconcile conflicting data on this compound’s estrogenic activity?

While it binds ESR1 (ΔG = -7.5 kcal/mol) in breast cancer models , no proliferative effects are observed in MCF-7 cells. Resolution :

- Perform ERα/ERβ subtype-specific luciferase reporter assays.

- Test co-treatment with selective estrogen receptor modulators (SERMs) to clarify agonism/antagonism .

Q. Why does this compound show limited efficacy in in vivo tumor models despite strong in vitro data?

Potential issues include:

Properties

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAJORLEPQBKDA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199819 | |

| Record name | 7-O-Methyleriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51857-11-5 | |

| Record name | Sternbin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51857-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-O-Methyleriodictyol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051857115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-O-Methyleriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STERUBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IT00NY6AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.